2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile is a chemical compound belonging to the benzoxazole family Benzoxazoles are known for their versatile applications in pharmaceuticals, agrochemicals, and various biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-tumor properties.
Industry: Utilized in the development of dye-sensitized solar cells due to its electron-withdrawing properties
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)acetonitrile
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino-phenols
Uniqueness
2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile stands out due to its difluoromethyl group, which enhances its electron-withdrawing ability and contributes to its unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6F2N2O |
---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C10H6F2N2O/c11-10(12)6-2-1-3-7-9(6)14-8(15-7)4-5-13/h1-3,10H,4H2 |
InChI Key |
BCQMFJIVCUIYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.